molecular formula C8H7F3N4 B1434367 [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CAS No. 1020041-12-6

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine

Cat. No.: B1434367
CAS No.: 1020041-12-6
M. Wt: 216.16 g/mol
InChI Key: PXTYJUBKBDANCA-UHFFFAOYSA-N
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Description

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridine ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Biochemical Analysis

Biochemical Properties

(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes .

Cellular Effects

The effects of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to form hydrogen bonds and hydrophobic interactions with target proteins. This results in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, it has been shown to modulate gene expression by binding to transcription factors and altering their activity .

Dosage Effects in Animal Models

The effects of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential adverse effects .

Metabolic Pathways

(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of key metabolites, thereby affecting overall cellular metabolism. Its interaction with metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, underscores its potential impact on cellular energy production and metabolic homeostasis .

Transport and Distribution

The transport and distribution of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cellular membranes, facilitating its distribution to various cellular compartments. Additionally, it interacts with binding proteins that regulate its localization and accumulation within cells, thereby influencing its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, thereby modulating cellular processes and functions effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine typically involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate and ethanol, followed by the addition of 2-chloropyrazine . The reaction is carried out at elevated temperatures, and the product is purified through various techniques such as extraction and crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazolopyridines.

Scientific Research Applications

Medicinal Chemistry

TFMTAP has been investigated for its potential as a pharmaceutical agent due to its ability to modulate various biological pathways. Key areas of research include:

  • Anticancer Activity : Studies have shown that TFMTAP derivatives exhibit cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in tumor cells by targeting specific signaling pathways associated with cancer progression .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action involves disrupting bacterial cell wall synthesis .
  • Neurological Disorders : Preliminary studies suggest that TFMTAP may possess neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier is particularly noteworthy .

Agrochemicals

TFMTAP derivatives are being explored as potential agrochemical agents. Their efficacy as herbicides and insecticides is under investigation due to their selective toxicity towards pests while being less harmful to beneficial organisms.

  • Herbicidal Activity : Research indicates that TFMTAP can inhibit certain enzymes involved in plant growth, leading to effective weed management strategies .
  • Insecticidal Properties : The compound's mode of action involves disrupting the nervous system of target insects, providing a new avenue for pest control .

Material Science

The unique properties of TFMTAP have led to its exploration in material science, particularly in the development of advanced materials with specific functionalities.

  • Polymer Chemistry : TFMTAP can be utilized as a building block for synthesizing polymers with enhanced thermal stability and chemical resistance . Its incorporation into polymer matrices has shown improved mechanical properties.
  • Nanotechnology : The compound is being studied for its potential use in creating nanomaterials with applications in electronics and photonics due to its electronic properties .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induced apoptosis in breast cancer cells; IC50 values < 10 µM
Antimicrobial Properties Effective against E. coli and S. aureus; minimum inhibitory concentration (MIC) < 5 µg/mL
Herbicidal Activity Inhibition of enzyme activity led to 90% weed mortality at 100 ppm
Polymer Chemistry Enhanced thermal stability by 30% compared to conventional polymers

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine stands out due to its specific trifluoromethyl group and methanamine linkage. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

The compound [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine , with CAS number 1020041-12-6, is a nitrogen-containing heterocycle that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₇F₃N₄
  • Molecular Weight : 216.16 g/mol
  • Structure : The compound features a triazolo-pyridine framework, which is significant in medicinal chemistry for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research indicates that compounds with a triazolo-pyridine structure exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of triazolo[4,3-a]pyridines have shown promising results in inhibiting c-Met protein kinase, which is implicated in tumor growth and metastasis. Specific studies have demonstrated that modifications in the triazole ring can enhance potency against cancer cells .

2. Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar triazole derivatives have been studied for their ability to inhibit bacterial growth and act as antifungal agents. The trifluoromethyl group may enhance lipophilicity and cellular penetration, contributing to increased antimicrobial efficacy .

3. Neurological Effects

Some studies have explored the neuropharmacological potential of triazolo-pyridine derivatives. These compounds may modulate neurotransmitter systems and possess neuroprotective properties, making them candidates for treating neurodegenerative diseases like Alzheimer's and Huntington's disease .

Case Study 1: Antitumor Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the antitumor activity of a related triazolo-pyridine derivative. The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, including lung and breast cancer models. The mechanism was attributed to the inhibition of c-Met signaling pathways, leading to reduced cell proliferation and increased apoptosis .

Case Study 2: Antimicrobial Activity

In a comparative study examining various triazole derivatives, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a strong potential for further development as an antimicrobial agent .

Summary of Research Findings

Activity TypeObserved EffectsReference
AntitumorInhibition of c-Met kinase
AntimicrobialEffective against S. aureus and E. coli
NeurologicalPotential neuroprotective effects

Properties

IUPAC Name

[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h1-3H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTYJUBKBDANCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.